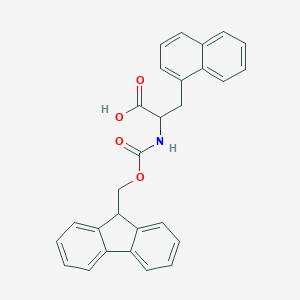

fmoc-dl-1-naphthylalanine

Beschreibung

Significance of Unnatural Amino Acids in Peptide and Protein Research

The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of all-natural proteins. wiley.com However, the exploration of non-canonical amino acids (ncAAs), also known as unnatural amino acids, has revolutionized peptide and protein research. nih.govacs.org These synthetic amino acids offer a vast expansion of chemical diversity beyond nature's toolbox, enabling the design of novel bioactive compounds and the probing of protein structure-function relationships. researchgate.net

The incorporation of ncAAs into peptide sequences is a powerful strategy for enhancing their therapeutic properties. researchgate.net By introducing unique side chains and stereochemistries, researchers can influence peptide conformation, increase stability against enzymatic degradation, and improve binding affinity to biological targets. researchgate.net This has led to the development of designer peptides with improved drug-like characteristics. nih.govacs.org The inspiration for using ncAAs often comes from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which frequently contain unusual amino acid architectures. wiley.comnih.govacs.org

Overview of Fmoc-Chemistry in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. A key element of SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions. altabioscience.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han in 1972, has become the cornerstone of modern SPPS. altabioscience.comresearchgate.net Fmoc-based chemistry offers a milder and more convenient alternative to the older t-butyloxycarbonyl (Boc) method. altabioscience.comnih.gov The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically piperidine. researchgate.net This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc deprotection steps. peptide.com

The advantages of Fmoc-SPPS include the availability of a wide range of commercially available and relatively inexpensive Fmoc-protected amino acids, its suitability for automation, and its compatibility with the synthesis of modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry. altabioscience.comnih.gov Consequently, Fmoc-SPPS is the method of choice for the synthesis of the majority of research and therapeutic peptides today. nih.govspringernature.com

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWNVJDLEMVDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392705 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176036-48-9, 96402-49-2 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-1-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fmoc-dl-1-naphthylalanine: a Detailed Profile

Chemical Identity and Physicochemical Properties

This compound is characterized by the attachment of the Fmoc protecting group to the nitrogen atom of Dl-1-naphthylalanine. The "Dl" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers of the amino acid. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 138774-93-5 |

| Molecular Formula | C28H23NO4 |

| Molecular Weight | 437.49 g/mol |

| Appearance | Off-white to yellowish powder |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-DL-1-naphthylalanine |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of the free amino acid, Dl-1-naphthylalanine, with an Fmoc-donating reagent. The most common methods utilize either 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out in a suitable organic solvent, often in the presence of a base to neutralize the acid generated during the reaction.

Following the synthesis, purification is crucial to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization or column chromatography, yielding the final product in high purity, suitable for use in solid-phase peptide synthesis.

Role in Peptide Synthesis and Structural Impact

In the context of Fmoc-SPPS, this compound is used as a building block to introduce a 1-naphthylalanine residue at a specific position within a peptide sequence. chemicalbook.com During the coupling step of SPPS, the carboxylic acid of this compound is activated, allowing it to form a peptide bond with the free amino group of the resin-bound peptide chain. researchgate.net

The incorporation of 1-naphthylalanine has a significant impact on the local and global structure of the resulting peptide. The large, rigid, and hydrophobic naphthyl side chain can introduce steric bulk, which can be used to:

Induce or stabilize specific secondary structures, such as β-turns or helical conformations.

Restrict the conformational flexibility of the peptide backbone.

Create specific binding pockets or surfaces for interaction with biological targets.

Enhance the proteolytic stability of the peptide by shielding adjacent peptide bonds from enzymatic cleavage.

Applications in Peptide and Medicinal Chemistry

The unique properties conferred by the 1-naphthylalanine residue make this compound a valuable tool in medicinal chemistry and chemical biology. Its applications include:

Design of Peptidomimetics: By replacing natural amino acids with 1-naphthylalanine, researchers can create peptidomimetics with enhanced stability and receptor-binding affinity.

Development of Enzyme Inhibitors: The bulky naphthyl group can be designed to fit into the active site of an enzyme, leading to potent and selective inhibition.

Probing Peptide-Protein Interactions: The introduction of this unnatural amino acid can serve as a probe to study the structural requirements for peptide-protein binding.

Creation of Peptide-Based Probes: The fluorescent properties of the naphthyl group can be exploited in the design of fluorescently labeled peptides for use in bio-imaging and binding assays.

Incorporation of 1-naphthylalanine into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-1-Naphthylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of a peptide chain on an insoluble resin support. Both Fmoc-L-1-naphthylalanine and Fmoc-D-1-naphthylalanine are routinely used in SPPS to create peptides with tailored properties.

The successful incorporation of Fmoc-1-naphthylalanine requires careful optimization of reaction conditions due to the steric bulk of the naphthyl side chain, which can hinder both coupling and deprotection steps.

Coupling: Standard coupling reagents are generally effective, but extended reaction times or the use of more potent activators may be necessary to achieve complete incorporation. A common strategy involves using a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl cyanohydroxyiminoacetate (Oxyma). For particularly stubborn couplings, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or uronium-based reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are employed. The choice of solvent can also be critical, with N,N-dimethylformamide (DMF) being standard, though mixtures with dichloromethane (DCM) or the use of N-methyl-2-pyrrolidone (NMP) can improve solubility and reaction kinetics.

Deprotection: The removal of the Fmoc group is typically achieved using a 20% solution of piperidine in DMF. However, the bulky nature of the preceding naphthylalanine residue can sometimes slow this reaction. Monitoring the deprotection via UV absorbance of the dibenzofulvene-piperidine adduct is crucial to ensure the reaction goes to completion. If deprotection is sluggish, increasing the reaction time or using a stronger base solution, such as 50% piperidine or a solution containing 1,8-diazabicycloundec-7-ene (DBU), may be required, although the latter must be used cautiously to avoid side reactions.

Table 1: Common Reagents for SPPS Incorporation of Fmoc-1-Naphthylalanine

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Coupling | Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxylic acid for amide bond formation. |

| Additives | Oxyma, HOBt (Hydroxybenzotriazole) | Suppress racemization and improve coupling efficiency. | |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High-potency activators for sterically hindered couplings. | |

| Deprotection | Piperidine-based | 20-50% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |

| Non-piperidine bases | DBU (1,8-Diazabicycloundec-7-ene) | A stronger base used for difficult Fmoc removals. |

Fmoc-1-naphthylalanine is compatible with both manual and automated SPPS platforms.

Manual Synthesis: In a manual setting, the researcher has direct control over each step, allowing for real-time adjustments. For instance, if a coupling reaction is found to be incomplete via a colorimetric test (such as the Kaiser test), it can be immediately repeated ("double coupling") before proceeding to the next cycle. This flexibility is advantageous when developing protocols for peptides containing multiple bulky residues like 1-naphthylalanine.

Automated Synthesis: Automated synthesizers offer high throughput and reproducibility. Standard protocols on these instruments can often handle Fmoc-1-naphthylalanine, but may require modification. This typically involves programming extended coupling and deprotection times for the cycle where 1-naphthylalanine is introduced and the subsequent cycle. Modern synthesizers that incorporate real-time feedback monitoring can automatically extend reaction times as needed, optimizing the synthesis of challenging sequences.

"Difficult sequences" in SPPS often involve stretches of hydrophobic and sterically bulky amino acids, which can lead to aggregation of the growing peptide chain on the resin. This aggregation prevents reagents from accessing the N-terminus, leading to incomplete reactions and truncated or deletion sequences. The highly hydrophobic and bulky nature of 1-naphthylalanine makes it a significant contributor to such difficulties.

Strategies to overcome this include:

Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt the secondary structures that cause aggregation.

"Magic" Solvents: Using solvent systems known to disrupt hydrogen bonding, such as a mixture of trifluoroethanol (TFE) and DCM, can improve synthesis fidelity.

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate both coupling and deprotection reactions, often overcoming the kinetic barriers associated with sterically hindered residues and peptide aggregation. This has proven highly effective for the synthesis of peptides containing 1-naphthylalanine.

Application in Manual and Automated Peptide Synthesis

Solution-Phase Peptide Synthesis Strategies

While less common than SPPS for long peptides, solution-phase synthesis is still valuable for producing shorter peptide fragments or for large-scale production. In this approach, protected amino acids are coupled in a homogenous solution, followed by purification and deprotection steps. The principles of coupling Fmoc-1-naphthylalanine are similar to SPPS, relying on activation with reagents like DIC/Oxyma or HATU. However, purification after each step, typically involving extraction or crystallization, is a critical and often challenging component of the workflow, especially with the hydrophobic naphthyl group which can complicate the separation of product from starting materials and byproducts.

Chemoenzymatic and Biological Incorporation Approaches

Beyond chemical synthesis, methods exist to incorporate non-canonical amino acids directly into proteins, offering unparalleled precision.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids like 1-naphthylalanine into proteins in living cells. This is achieved by repurposing a "blank" codon (typically the amber stop codon, UAG) to encode the new amino acid.

The key components required are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes 1-naphthylalanine and attaches it to its partner tRNA, but does not recognize any of the canonical amino acids.

A Suppressor tRNA: A tRNA molecule that recognizes the repurposed codon (e.g., UAG) on the messenger RNA (mRNA) but is not recognized by any of the cell's native synthetases.

Researchers have successfully evolved synthetase/tRNA pairs, often from archaeal sources, to specifically charge L-1-naphthylalanine onto the suppressor tRNA. When a gene of interest containing a UAG codon at a specific site is expressed in a cell containing this orthogonal pair and supplemented with 1-naphthylalanine in the growth medium, the ribosome will insert 1-naphthylalanine at that position, producing a full-length protein with a site-specifically incorporated non-canonical residue. This technique has been used to probe protein structure and function in ways that are impossible with conventional mutagenesis.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Acronym |

|---|---|

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |

| 1,8-Diazabicycloundec-7-ene | DBU |

| Dichloromethane | DCM |

| Ethyl cyanohydroxyiminoacetate | Oxyma |

| Fluorenylmethyloxycarbonyl-D-1-naphthylalanine | Fmoc-D-1-naphthylalanine |

| Fluorenylmethyloxycarbonyl-L-1-naphthylalanine | Fmoc-L-1-naphthylalanine |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N-Dimethylformamide | DMF |

| N-Methyl-2-pyrrolidone | NMP |

Enzymatic Derivativation and Modification of Peptides

The incorporation of 1-naphthylalanine into peptide structures opens avenues for subsequent enzymatic modifications. These biocatalytic approaches offer high specificity and efficiency in altering peptide chains, often under mild, aqueous conditions. Key enzymatic strategies include peptide ligation and cyclization, which are crucial for synthesizing longer, more complex, or structurally constrained peptides.

Enzymes known as ligases are instrumental in forming peptide bonds. nih.gov These biocatalysts provide a significant advantage over purely chemical methods due to their excellent chemoselectivity. nih.gov This means they can selectively join peptide fragments without the need for extensive protecting group strategies, which are often required in traditional solid-phase peptide synthesis (SPPS).

One prominent example of a powerful peptide ligase is Omniligase-1, a modified version of subtilisin from Bacillus subtilis. iris-biotech.de This enzyme facilitates the ligation of side-chain unprotected peptide segments. iris-biotech.de The reaction involves a peptide ester fragment (the acyl donor) and a peptide amine fragment (the acyl acceptor). iris-biotech.de To prevent unwanted cyclization, the N-terminus of the peptide ester is typically protected, for instance with a phenylacetyl group, which can later be removed under mild conditions using an acylase. iris-biotech.de Omniligase-1 exhibits broad substrate tolerance, accepting a wide range of amino acids at its recognition sites, with the notable exception of proline in certain positions. iris-biotech.de

Another important class of enzymes for peptide modification are asparaginyl endopeptidases (AEPs), such as Butelase 1. frontiersin.org These enzymes are naturally involved in the head-to-tail cyclization of plant peptides called cyclotides. frontiersin.org Butelase 1 recognizes a specific amino acid sequence (Asx-His-Val, where Asx is asparagine or aspartic acid), cleaves the peptide bond after the Asx residue, and forms a new peptide bond with an N-terminal amine of another peptide or within the same peptide to induce cyclization. frontiersin.org A significant advantage of Butelase 1 is its high catalytic efficiency and the minimal residual amino acid footprint it leaves at the ligation site. frontiersin.org It has been successfully used for the cyclization of various peptides, including those containing D-amino acids. frontiersin.org

The table below summarizes key enzymes used in the ligation and cyclization of peptides, which can be applied to peptides containing 1-naphthylalanine.

| Enzyme | Type | Typical Reaction | Key Features |

| Omniligase-1 | Engineered Subtilisin Variant | Intermolecular ligation of unprotected peptide fragments. iris-biotech.de | Broad substrate scope; requires N-terminal protection of the acyl donor to prevent cyclization. iris-biotech.de |

| Butelase 1 | Asparaginyl Endopeptidase | Intramolecular (cyclization) and intermolecular peptide ligation. frontiersin.org | High catalytic efficiency; recognizes a specific C-terminal sequence (Asx-His-Val); minimal footprint at the ligation site. frontiersin.org |

| Sortase A | Cysteine Transpeptidase | Ligation of peptides recognizing a specific motif (LPXTG). frontiersin.orgd-nb.info | Robust and commercially available; requires an N-terminal glycine on the nucleophilic peptide. frontiersin.org |

| Trypsiligase | Engineered Trypsin Variant | Highly selective ligation at specific recognition motifs. | Useful for protein labeling and modification. |

The enzymatic derivatization of peptides containing non-canonical amino acids like 1-naphthylalanine is a rapidly advancing field. These biocatalytic tools not only facilitate the synthesis of complex peptide structures but also enable the site-specific introduction of modifications, which is crucial for developing novel peptide-based therapeutics and research tools. nih.govnih.gov

Conformational and Structural Contributions of 1-naphthylalanine in Macromolecular Design

Influence of the Naphthyl Moiety on Peptide Secondary Structures

The large, rigid naphthyl side chain of 1-naphthylalanine imposes significant conformational constraints on the peptide backbone, thereby influencing the adoption of specific secondary structures.

Induction and Stabilization of β-Sheet Conformations

The hydrophobic and sterically demanding nature of the 1-naphthylalanine side chain plays a crucial role in promoting and stabilizing β-sheet structures. In amphipathic peptides designed to self-assemble into β-sheet bilayer nanoribbons, the incorporation of 1-Nal in the hydrophobic core has been shown to be well-tolerated. x-mol.com Studies on variants of the islet amyloid polypeptide 20-29 fragment [IAPP(20-29)] revealed that substituting the native phenylalanine with 1-naphthylalanine leads to a significant enhancement in the rate of self-assembly into cross-β fibrils with greater thermodynamic stability. nih.gov This effect is attributed to the increased hydrophobicity and β-sheet propensity of 1-Nal. nih.gov

Furthermore, research on a 12-residue peptide demonstrated that while various bicyclic aromatic amino acids contribute to the stability of a β-hairpin fold, 1-naphthylalanine is particularly effective at mimicking the edge-to-face geometry observed in stabilizing tryptophan-tryptophan interactions. nih.govresearchgate.net This geometric preference can be critical for the proper folding and function of β-sheet-containing peptides.

Formation of β-Turn Mimics and Constrained Architectures

The steric bulk of the naphthyl group can also favor the formation of β-turns, which are essential for the folding of many peptides and proteins. While specific studies focusing solely on 1-Nal as a β-turn mimic are less common, the general principle of using sterically demanding or conformationally restricted amino acids to induce turns is well-established in peptide design. frontiersin.orguq.edu.au The incorporation of D-amino acids, for instance, is a known strategy to induce β-turns, and the use of D-1-naphthylalanine can similarly direct the peptide backbone into a turn conformation. lifetein.com This is particularly relevant in the design of cyclic peptides where turn structures are critical for maintaining the cyclic scaffold. uq.edu.au

Impact on Helical Structures

The influence of 1-naphthylalanine on helical structures is complex and can be context-dependent. In some cases, its incorporation can stabilize helical conformations. For example, a helix-constrained analogue of a peptide from the HIV-1 gp41 protein, featuring 1-naphthylalanine at the C-terminus, displayed well-defined α-helical spectra in water, whereas the unconstrained version did not. pnas.org In other studies, 1-Nal has been used as a tool to probe the dynamics of helix-coil transitions. In these experiments, 1-naphthylalanine was incorporated into alanine-based helical peptides, where it was expected to have a minor destabilizing effect compared to alanine, yet the peptides still maintained significant helical structure. nih.govnih.gov High-pressure studies on such peptides have revealed that α-helices can become more stable with increasing pressure, and the presence of 1-Nal was instrumental in these investigations. pnas.org

Role of Aromatic Stacking (π-Stacking) in Supramolecular Assembly

The extended aromatic system of the naphthyl group provides a large surface area for π-π stacking interactions, which are a significant driving force in the self-assembly of peptides into ordered supramolecular structures. These interactions are crucial in the formation of various nanostructures, such as nanotubes and nanofibers. researchgate.netudl.cat

In cyclic peptides composed of alternating L- and D-α-amino acids, the side chains of L-1-naphthylalanine can align to form one-dimensional arrays along the resulting peptide nanotubes. nih.gov This ordered arrangement, driven by π-stacking, can lead to interesting electronic properties. nih.gov The contribution of aromatic interactions to self-assembly is so significant that even simple dipeptides containing aromatic residues can form well-defined nanostructures. udl.cat The presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is also a large aromatic moiety, at the N-terminus of peptides further enhances these stacking interactions and promotes self-assembly. udl.cat

Hydrophobic Interactions and their Influence on Peptide Conformation and Activity

The naphthyl group of 1-naphthylalanine is significantly more hydrophobic than the phenyl group of phenylalanine. This increased hydrophobicity has a profound impact on peptide conformation and biological activity. In the context of the complement inhibitor peptide compstatin, substituting a tryptophan residue with L-1-naphthylalanine increased the peptide's interaction with a hydrophobic stationary phase in chromatography, indicating its greater hydrophobicity. acs.org

Hydrophobic interactions are a primary driving force for protein folding and the association of peptides with biological targets. lambris.compnas.org In studies of the S-peptide/S-protein system, replacing phenylalanine with the more hydrophobic 1-naphthylalanine at a key position led to a significant stabilization of the complex. pnas.org Similarly, in variants of the IAPP(20-29) peptide, increased hydrophobicity from 1-Nal incorporation was directly correlated with an enhanced rate of amyloid fibril formation. nih.gov

Analytical and Characterization Methodologies for Fmoc-dl-1-naphthylalanine-containing Systems

Chromatographic Analysis

Chromatographic methods are indispensable for the separation and purification of Fmoc-DL-1-naphthylalanine and its derivatives, as well as for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Fmoc-protected amino acids, including this compound, and for monitoring the progress of peptide synthesis. The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

In a typical setup for purity analysis, a reversed-phase column, such as a Vydac C18, is used. cas.cz The separation is achieved by running a gradient of an organic solvent like acetonitrile or methanol in an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid (TFA). cas.cz The Fmoc group's hydrophobicity leads to strong retention on reversed-phase columns, allowing for excellent separation from more polar impurities. Purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected, often by UV absorbance at a wavelength where the fluorenyl group or the naphthyl group absorbs strongly (e.g., 220 nm or 280 nm). cas.czaocs.org Commercial suppliers of high-quality Fmoc-amino acids routinely use HPLC to guarantee purities of ≥ 99%. merckmillipore.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Column | Vydac 218TP54 (C18, 5 µm) | cas.cz |

| Mobile Phase | Methanol – 0.05% Trifluoroacetic Acid (7:3) | cas.cz |

| Detection | UV Absorbance | cas.cz |

| Analyte | Fmoc-DL-1-Nal-OH | cas.cz |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a racemic mixture of D and L enantiomers, chiral chromatography is essential for separating these stereoisomers. This is particularly crucial when synthesizing stereospecific peptides where only one enantiomer is desired. Two primary strategies are employed: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.

CSPs, such as those derived from macrocyclic antibiotics like ristocetin A, have demonstrated the ability to resolve the enantiomers of 3-(1-naphthyl)alanine. mst.edu Polysaccharide-derived CSPs (e.g., from amylose or cellulose derivatives) are also widely used for the enantiomeric separation of various chiral compounds. nih.gov

Alternatively, the amino group of DL-1-naphthylalanine can be reacted with an enantiomerically pure chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard HPLC. The chirality of naphthylalanine in a peptide hydrolysate can also be determined using chiral plates after hydrolysis. cas.cz

Table 2: Example of a Chiral Stationary Phase for Enantiomeric Resolution

| Chiral Stationary Phase (CSP) | Analyte | Mode | Key Interaction | Reference |

|---|---|---|---|---|

| Ristocetin A | DL-3-(1-Naphthyl)alanine | Reversed-Phase | Electrostatic, hydrogen bonding, steric interactions | mst.edu |

| D-Naphthylalanine Bonded Silica | 3,5-Dinitrobenzoyl derivatives of glycerols | Normal Phase | π-π interactions, hydrogen bonding | aocs.org |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structure, conformation, and molecular weight of this compound and the peptides it is part of.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For peptides containing 1-naphthylalanine, 2D NMR experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton resonances and determine spatial proximities between atoms. nih.gov

The Nuclear Overhauser Effect (NOE) is particularly important, as it provides information about through-space distances between protons that are close to each other (typically < 5 Å), which is used to calculate structural restraints. nih.gov By analyzing the pattern of NOEs, along with coupling constants, the conformational preferences of the peptide backbone and the orientation of the bulky naphthyl side chain can be determined. nih.govnih.gov Variable-temperature NMR studies can also provide insights into the flexibility of the molecule and the energy barriers between different conformations. unibas.itcopernicus.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides. units.it The far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds.

Peptides containing 1-naphthylalanine that adopt specific secondary structures, such as α-helices, exhibit characteristic CD spectra. nih.gov For instance, an α-helix typically shows strong positive bands near 190 nm and two negative bands at approximately 208 nm and 222 nm. pnas.org In contrast, a peptide with no defined structure will show a random coil spectrum. nih.gov It is important to note that the naphthyl chromophore itself can contribute to the CD signal in the 220 nm region, which can sometimes complicate the quantitative analysis of helical content. pnas.org

Table 3: Typical CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | pnas.org |

| β-Sheet | ~195 | ~218 | units.it |

| Random Coil | ~212 | ~198 | units.it |

Mass Spectrometry (MS) for Identity and Molecular Weight Determination

Mass Spectrometry (MS) is an essential analytical technique used to confirm the identity and determine the precise molecular weight of this compound and derived peptides. The method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Soft ionization techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used. For this compound (molecular formula C₂₈H₂₃NO₄, monoisotopic mass ~437.16 Da), mass spectrometry will typically detect the protonated molecular ion [M+H]⁺ at an m/z of approximately 438.2. cas.czuni.lu Adducts with sodium [M+Na]⁺ or other ions may also be observed. cas.czuni.lu This technique provides unambiguous confirmation of the molecular formula and is used to verify the successful synthesis of the target compound. cas.cz

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Fmoc-L-1-Naphthylalanine Adducts

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 438.17000 | uni.lu |

| [M+Na]⁺ | 460.15194 | uni.lu |

| [M+K]⁺ | 476.12588 | uni.lu |

| [M-H]⁻ | 436.15544 | uni.lu |

UV-Vis Absorption Spectroscopy for Aromatic Interactions

UV-Vis absorption spectroscopy is a powerful non-destructive technique for investigating the aromatic π-stacking interactions that are characteristic of this compound systems. The fluorenyl group of the Fmoc moiety and the naphthyl side chain both possess distinct chromophores that absorb ultraviolet light. The self-assembly of peptides containing these groups, driven by hydrophobic and π-stacking interactions, can be monitored by observing changes in their UV-Vis spectra. nih.govacs.org

When these aromatic groups stack upon one another in an ordered fashion, as in the formation of β-sheet fibrils or other nanostructures, their electronic interactions lead to deviations from the absorbance of the monomeric species. acs.org This phenomenon, known as hypochromism (a decrease in absorbance intensity) or hyperchromism (an increase in absorbance intensity), along with potential shifts in the wavelength of maximum absorbance (λmax), provides evidence of aggregation and the formation of specific stacking arrangements, such as H- or J-aggregates. nih.gov For instance, studies on the self-assembly of other Fmoc-conjugated peptides have successfully used UV-Vis spectroscopy to characterize the formation of fibrils and hydrogels. acs.org By monitoring the absorbance spectra of this compound under various conditions (e.g., concentration, pH, solvent), researchers can infer the extent and nature of aromatic interactions driving supramolecular assembly. researchgate.net

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic-resolution structure of molecules, including peptides and proteins containing non-canonical amino acids like 1-naphthylalanine. nih.govspringernature.com This technique provides precise data on bond lengths, bond angles, and the exact spatial arrangement of atoms, which is crucial for understanding how the this compound residue influences peptide conformation and intermolecular interactions.

For systems containing this compound, crystallography can unambiguously reveal the geometry of the aromatic interactions. Research on β-hairpin peptides has shown that the 1-naphthylalanine side chain, similar to tryptophan, preferentially adopts an edge-to-face stacking geometry, a key stabilizing interaction. nih.gov Obtaining a crystal structure of a peptide with an this compound residue would allow for the direct visualization of this and other interactions, such as hydrogen bonding and van der Waals contacts, within the crystal lattice. This high-resolution structural information is invaluable for validating computational models and designing new molecules with specific conformational properties. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for exploring the conformational landscape and interaction dynamics of complex systems like those containing this compound. These methods complement experimental techniques by providing insights at a level of detail that is often difficult to achieve through empirical observation alone. For example, computational modeling has been used in conjunction with 2D-NMR spectroscopy to determine the solution conformation of synthetic oligomers that include Fmoc-L-1-naphthylalanine.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe conformational changes, binding events, and self-assembly processes. mdpi.comnih.gov For a peptide containing this compound, MD simulations can track the movement of the peptide backbone and the orientation of the bulky aromatic side chains in an aqueous environment or interacting with a biological target like a membrane or protein. rsc.org

These simulations can reveal the stability of secondary structures, such as β-turns or helices, and elucidate the role of the naphthyl and fluorenyl groups in stabilizing these folds through hydrophobic collapse and aromatic stacking. nih.gov Studies on compstatin peptides, for example, have used MD simulations to understand how non-natural amino acids, including 1-naphthylalanine, contribute to the peptide's interaction with its protein target. acs.org

Table 1: Common Software and Force Fields for MD Simulations

| Simulation Software | Common Force Fields | Application Context |

|---|---|---|

| GROMACS | AMBER, GROMOS | Protein dynamics, ligand binding mdpi.com |

| AMBER | AMBER, GAFF2 | Protein-nucleic acid complexes, small molecules nih.govarxiv.org |

| CHARMM | CHARMM | Biomolecular simulations, parameter development nih.govrsc.org |

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a peptide containing this compound) when bound to a second molecule (the receptor, e.g., a protein or enzyme). nih.gov This method is central to structure-based drug design. nih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and using a scoring function to estimate the strength of the interaction, or binding affinity. nih.govnih.gov

In studies of opioid receptor modulators, peptides containing the related 2-naphthylalanine were docked into receptor models. nih.gov The analysis focused on identifying favorable aromatic interactions (e.g., with tryptophan residues in the binding pocket) and potential steric clashes that would hinder binding. nih.gov Similar docking studies with this compound could be used to screen for potential biological targets and to generate hypotheses about its binding mode. Following docking, more rigorous methods can be employed to predict binding affinity, with recent approaches leveraging machine learning and neural network potentials for greater accuracy. arxiv.orgnih.gov

Table 2: Example Findings from a Hypothetical Docking Study

| Ligand | Receptor | Key Interaction | Predicted Outcome |

|---|---|---|---|

| Peptide with 1-Nal | Protein X (Active Site) | Aromatic stacking between 1-Nal and Receptor Trp-284 | Favorable binding, potential for agonism |

Force Field Development and Parameterization

A significant challenge in the computational modeling of non-canonical amino acids is the lack of accurate parameters within standard molecular mechanics force fields like AMBER, CHARMM, or OPLS. nih.govrsc.org A force field is the set of functions and parameters used to calculate the potential energy of a system of atoms. rsc.org To accurately simulate a molecule like this compound, specific parameters for its unique chemical moieties must be developed.

The process of parameterization involves using high-level quantum mechanics (QM) calculations to determine the molecule's properties, such as its optimal geometry, charge distribution, and the energy barriers for bond rotation. rsc.org These QM-derived data are then used as a target to which the classical force field parameters (e.g., bond-stretching constants, angle-bending constants, torsional parameters, and partial atomic charges) are fitted. rsc.org This ensures that the molecular mechanics model can faithfully reproduce the fundamental quantum mechanical behavior of the molecule, which is essential for conducting meaningful and predictive MD simulations and docking studies. rsc.orgtsukuba.ac.jp The development of such parameters for lantibiotics, which also contain unusual residues, serves as a clear methodological precedent. rsc.org

Future Directions and Emerging Research Avenues

Integration of Fmoc-DL-1-Naphthylalanine in Multi-Component Systems

A significant future direction lies in the integration of this compound into multi-component systems, particularly through co-assembly with other molecules to create functional hydrogels and nanomaterials. nih.gov The self-assembly of Fmoc-amino acids is a well-established phenomenon for creating ordered structures, and the bulky aromatic groups of this compound make it a potent candidate for driving the formation of these materials. nih.govacs.org

Research has shown that co-assembling different Fmoc-amino acids can yield hydrogels with tunable properties. nih.govnih.gov For instance, combining a hydrophobic component like this compound with a hydrophilic or charged Fmoc-amino acid, such as Fmoc-Lysine or Fmoc-Arginine, could create amphiphilic conditions conducive to hydrogel formation. nih.govresearchgate.net These systems can form intricate nanofibrillar networks that entrap large amounts of water, creating materials suitable for 3D cell culture and regenerative medicine. nih.govdiva-portal.org The resulting hydrogel's mechanical properties, such as stiffness and viscoelasticity, can be precisely controlled by the ratio of the co-assembling components. nih.govnih.gov

Furthermore, the incorporation of bioactive peptide sequences, such as the cell-adhesion motif RGD (Arginine-Glycine-Aspartic acid), into a hydrogel matrix co-assembled with this compound could produce scaffolds that actively promote cell adhesion and proliferation. nih.gov The release of therapeutic agents or model drugs from these gels has also been demonstrated, highlighting their potential as controlled-release delivery vehicles. nih.govacs.orgmdpi.com

| Co-Assembling Component | Potential System | Anticipated Function/Property | Driving Interactions |

| Fmoc-Lysine (Fmoc-K) | Binary Hydrogel | Tunable gel stiffness, pH-responsive | Hydrophobic, π-π Stacking, Electrostatic nih.govnih.gov |

| Fmoc-RGD Peptide | Bioactive Scaffold | Enhanced cell adhesion for 3D culture | Hydrophobic, Hydrogen Bonding, Specific cell-integrin binding nih.gov |

| Pyrene Ammonium Salt | Fluorescent Nanofibrils | Gel network with spectroscopic probe | π-π Stacking, Electrostatic nih.gov |

| Fmoc-Phenylalanine (Fmoc-F) | Composite Hydrogel | Highly rigid gel with high storage modulus | Hydrophobic, π-π Stacking nih.gov |

Exploration of Novel Bio-Orthogonal Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. ru.nl While this compound itself is not inherently reactive in a bio-orthogonal manner, its scaffold presents a prime opportunity for modification. Future research will likely focus on synthesizing derivatives of this compound that incorporate chemical handles for "click chemistry," a class of highly efficient and specific bio-orthogonal reactions. ru.nliris-biotech.de

The most common form of click chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), involves the reaction between an azide and an alkyne. iris-biotech.de By synthesizing a version of 1-naphthylalanine that contains either an azide or an alkyne functional group before the Fmoc protection step, researchers could create a versatile building block. This modified this compound derivative could then be incorporated into a peptide and subsequently "clicked" onto other molecules, surfaces, or drug delivery systems that bear the complementary functional group. iris-biotech.deacs.org

This strategy would enable the precise, covalent attachment of peptides containing the bulky naphthylalanine residue to nanoparticles for targeted drug delivery, or to surfaces for the creation of biosensors. The bio-orthogonal nature of the reaction ensures that the conjugation is highly specific and occurs only where intended, a critical feature for developing complex therapeutic and diagnostic tools. ru.nlacs.org

| Bio-Orthogonal Reaction | Required Functional Group | Potential Application for this compound Derivative |

| Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Covalent linking of peptides to drug-loaded nanoparticles. iris-biotech.de |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., BCN) | Attaching imaging agents to peptides for in-vivo tracking without a toxic copper catalyst. ru.nl |

| Inverse electron-demand Diels-Alder (iEDDA) | Tetrazine, Strained Alkene/Alkyne | Rapid and specific labeling of cell-surface proteins. ru.nl |

| Photoinduced Hydrothiolation | Alkyne, Thiol | Site-specific modification and cross-linking of proteins or hydrogels. iris-biotech.de |

Advanced Rational Design Strategies for Enhanced Functionality

Rational design, supported by computational tools, offers a powerful pathway to developing peptides with novel or enhanced functions. frontiersin.orgnih.gov By using molecular dynamics simulations and predictive algorithms, researchers can design peptide sequences that incorporate this compound to achieve specific goals, such as antimicrobial activity or the inhibition of protein-protein interactions. frontiersin.orgfrontiersin.org

The design process often involves a bottom-up approach where the chemical properties of individual amino acids are leveraged. frontiersin.org The large, hydrophobic naphthyl group of this compound can be used to enhance binding in hydrophobic pockets of target proteins or to drive the self-assembly of peptides into nanostructures. acs.org For example, a rational design approach was used to create short antimicrobial peptides by combining Fmoc-protection with basic amino acids like arginine; the Fmoc group contributed to self-assembly into a hydrogel, which could act as a localized antimicrobial depot. frontiersin.org

Computational docking simulations can predict how peptides containing 1-naphthylalanine will interact with therapeutic targets, such as the PD-1/PD-L1 immune checkpoint. nih.gov By optimizing the peptide sequence to maximize binding affinity and specificity, novel peptide-based therapeutics can be developed. nih.govacs.org Molecular dynamics simulations can further assess the stability of these peptide-protein complexes, providing crucial insights before undertaking costly and time-consuming synthesis and experimental validation. frontiersin.org This in-silico approach accelerates the discovery process, allowing for the rapid screening of numerous peptide candidates to identify those with the highest potential for enhanced functionality. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-DL-1-naphthylalanine, and how can its purity be validated?

- Methodology:

- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The DL-1-naphthylalanine residue is incorporated via coupling reagents like HBTU/HOBt in DMF. Monitor reaction completion with Kaiser tests.

- Purity Validation: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (LC-MS) to confirm molecular weight and detect impurities (e.g., dipeptide derivatives or chiral isomers) .

- Chiral Analysis: Chiral HPLC or capillary electrophoresis (CE) can distinguish D/L enantiomers .

Q. How should researchers handle racemization risks during this compound incorporation into peptides?

- Methodology:

- Optimize Coupling Conditions: Use low-basicity activators (e.g., COMU) and minimize exposure to basic environments during deprotection.

- Monitor Racemization: Analyze post-synthesis products via chiral HPLC or circular dichroism (CD) spectroscopy. Racemization rates >5% require protocol adjustments (e.g., shorter deprotection times with 20% piperidine in DMF) .

Advanced Research Questions

Q. What strategies mitigate side reactions during Fmoc deprotection of DL-1-naphthylalanine in complex peptide sequences?

- Methodology:

- Alternative Deprotection Agents: Replace piperidine with milder bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) in ionic liquids to reduce β-elimination or aspartimide formation .

- Side Reaction Analysis: Use tandem mass spectrometry (MS/MS) to identify byproducts (e.g., truncated peptides or succinimide intermediates). Adjust solvent polarity (e.g., DMF/DMSO mixtures) to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in coupling efficiency data for this compound across different peptide backbones?

- Methodology:

- Systematic Screening: Compare coupling yields using activators (e.g., PyBOP vs. HATU) and solvents (DMF vs. NMP) under identical conditions.

- Steric Hindrance Modeling: Apply molecular dynamics (MD) simulations to predict steric clashes between the naphthyl group and adjacent residues. Validate with NMR-based conformational analysis .

- Statistical Analysis: Use ANOVA to assess variability in coupling efficiency across peptide sequences, accounting for backbone flexibility and side-chain interactions .

Q. What are the implications of β-Ala contamination in this compound batches, and how is it quantified?

- Methodology:

- Detection: Perform LC-MS/MS with selective ion monitoring (SIM) for β-Ala-Fmoc (m/z 296.1). Compare retention times against synthetic standards.

- Quantification: Use calibration curves from spiked samples. Contamination >0.5% necessitates repurification via preparative HPLC with ion-pairing reagents (e.g., TFA) .

Methodological Considerations

Q. How to design experiments assessing the conformational impact of DL-1-naphthylalanine in peptide structures?

- Methodology:

- Spectroscopic Techniques: Combine NMR (NOESY for proximity mapping) and FTIR to analyze backbone dihedral angles and naphthyl stacking interactions.

- Computational Validation: Use Rosetta or GROMACS for energy minimization and docking studies to correlate experimental data with predicted conformations .

Q. What statistical frameworks are appropriate for analyzing discrepancies in bioactivity data of peptides containing DL-1-naphthylalanine?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.